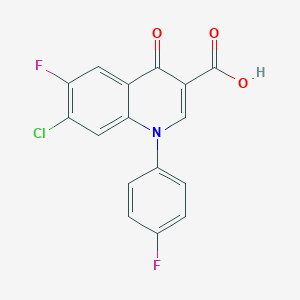

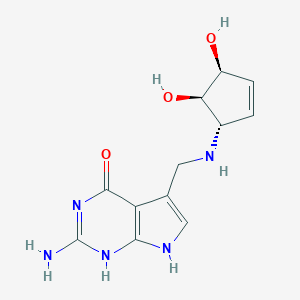

7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢喹啉-3-羧酸

描述

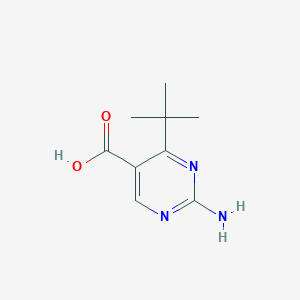

The compound 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine and fluorine, in the quinolone structure is often associated with enhanced antibacterial activity .

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the construction of the quinoline ring, followed by the introduction of various substituents. For instance, the Gould-Jacobs reaction, often under microwave-assistance and catalyzed by metals such as aluminium, is a common method used to synthesize these compounds . A new synthetic route starting from m-fluorotoluene has been developed to synthesize 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are useful intermediates for the synthesis of quinolone antibacterial agents . Additionally, a rapid and efficient synthesis method for a related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been established, which is an important intermediate for anticancer drugs .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxoquinoline core with various substituents that influence their biological activity. The structure of these compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of a related compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, was determined by these methods, providing insights into the spatial arrangement of the substituents and the overall geometry of the molecule .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions that are essential for their biological activity. The introduction of substituents at specific positions of the quinoline ring, such as the C-7 position, can be achieved through reactions like substitution and hydrolysis . These reactions are crucial for the synthesis of compounds with desired antibacterial properties. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density of the quinoline ring and thus its interaction with bacterial enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are important for their pharmacological profile. These properties are determined by the molecular structure and the nature of the substituents. For instance, the melting point measurements and NMR spectrometry are used to verify the target product in the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . The density and crystallographic parameters of these compounds can also be determined, as seen in the case of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid . These properties are essential for the formulation and delivery of the final pharmaceutical product.

科学研究应用

合成和抗菌活性

7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢喹啉-3-羧酸是合成生物活性化合物的关键中间体。例如,其衍生物已被合成并评估其抗菌活性,表明在开发新型抗菌剂方面具有潜力。这些衍生物表现出显着的抗菌和抗真菌特性,表明它们在对抗微生物感染中很有用 (帕特尔和帕特尔,2010 年; 阿尔-希亚里等人,2011 年)。

抗癌研究

该化合物也是合成抗癌药物的重要前体。对其修饰的研究已导致开发出具有有效抗癌活性的化合物。对其化学转化的探索突出了其在制药工业中的重要性,特别是在设计出具有提高抗癌功效的药物方面 (张等人,2019 年)。

抗菌应用

由 7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢喹啉-3-羧酸合成的新的衍生物被发现具有显着的抗菌活性。这些化合物通过结构修饰,对革兰氏阳性菌和革兰氏阴性菌菌株都显示出有效性,有助于寻找能够解决抗生素耐药性挑战的新型抗菌剂 (阿尔-希亚里等人,2007 年)。

光化学和光稳定性研究

已经研究了 7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢喹啉-3-羧酸衍生物的光化学性质,以了解它们在光照下的稳定性和行为。这些研究对于开发具有最佳稳定性和降低光降解的药物化合物至关重要,确保药物的安全性和有效性 (梅拉、法萨尼和阿尔比尼,2001 年)。

免疫调节剂的合成

研究还探索了由此化学物质合成新型免疫抑制剂化合物,展示了其在抗菌和抗癌应用之外的药物开发中的多功能性。这些研究突出了该化合物在为自身免疫性疾病和移植医学创造治疗方法方面的潜力 (中条等人,2001 年)。

属性

IUPAC Name |

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF2NO3/c17-12-6-14-10(5-13(12)19)15(21)11(16(22)23)7-20(14)9-3-1-8(18)2-4-9/h1-7H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAMWRYINJFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275624 | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

98105-79-4 | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7D63U5WUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)